molecular formula C12H13ClN2OS B14772226 5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine

5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine

Katalognummer: B14772226
Molekulargewicht: 268.76 g/mol
InChI-Schlüssel: IDCQJCIZIJMEPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine typically involves the reaction of 5-chloro-2-isopropoxyaniline with a thioamide under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol, followed by heating the mixture to promote cyclization and formation of the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Wissenschaftliche Forschungsanwendungen

5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can interact with the active sites of enzymes, affecting their activity and leading to various biological effects . Additionally, the compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to form covalent bonds with biological molecules, further influencing its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(5-Chloro-2-isopropoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy group can affect the compound’s solubility, electronic properties, and interactions with biological targets, making it distinct from other similar thiazole derivatives .

Eigenschaften

Molekularformel

C12H13ClN2OS

Molekulargewicht

268.76 g/mol

IUPAC-Name

5-(5-chloro-2-propan-2-yloxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13ClN2OS/c1-7(2)16-10-4-3-8(13)5-9(10)11-6-15-12(14)17-11/h3-7H,1-2H3,(H2,14,15)

InChI-Schlüssel

IDCQJCIZIJMEPN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C2=CN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.